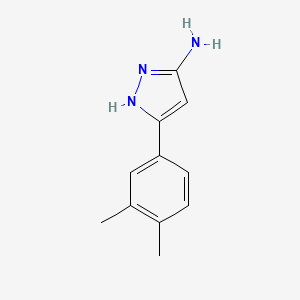

5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine” is a derivative of phenylhydrazine . It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of this compound could involve the use of 3,4-dimethylaniline as the initial raw material . The preparation method is capable of producing the 3,4-dimethyl phenyl hydrazine after the diazotization reaction, the reduction reaction, and hydrolysis . The reduction reaction, which utilizes sodium metabisulfite as the reduction agent, is carried out under conditions where the temperature is between 10 and 35 degrees Celsius, and the pH value is 7 to 9 .Molecular Structure Analysis

The molecular structure of this compound can be derived from its name. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring is a phenyl group (a benzene ring) with two methyl groups (CH3) at the 3rd and 4th positions .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis and Applications

Synthesis of Pyrazole Derivatives : Pyrazole derivatives, including those with dimethylphenyl groups, are synthesized for their unique properties and potential applications in creating new materials and biological agents. The synthesis methods often involve reactions that yield compounds with significant heterocyclic interest due to their structural and functional diversity, which is crucial for pharmaceuticals, agrochemicals, and advanced materials development (Liming et al., 2003).

Anticancer Activity : Research has explored the anticancer potential of pyrazole derivatives. For instance, new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole showed promising anticancer activity, suggesting that structural modifications of the pyrazole core could lead to potent anticancer agents (Metwally, Abdelrazek, & Eldaly, 2016).

Photochemical Properties : Pyrazole derivatives have been investigated for their photochemical properties. For example, tetra-substituted zinc phthalocyanines bearing pyrazole moieties have shown high quantum yields of singlet oxygen generation, making them potential candidates for photodynamic therapy in treating cancers (Ziminov et al., 2020).

Eigenschaften

IUPAC Name |

5-(3,4-dimethylphenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-7-3-4-9(5-8(7)2)10-6-11(12)14-13-10/h3-6H,1-2H3,(H3,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUYXLFYSLLVDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=NN2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.